SV40 T-Ag-derived NLS peptide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SV40 T-Ag-derived NLS peptide acetate: is a nuclear localization signal peptide derived from the Large T antigen residues 47 to 56. This peptide is tagged to DNA, which allows it to efficiently translocate into the cell nucleus . The sequence of this peptide is Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Tyr-Cys, and its molecular formula is C66H111N19O18S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SV40 T-Ag-derived NLS peptide acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions: SV40 T-Ag-derived NLS peptide acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The major product formed from these reactions is the this compound itself, with high purity (>95%) achieved through purification processes .
Scientific Research Applications
SV40 T-Ag-derived NLS peptide acetate has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Facilitates the study of nuclear localization signals and their role in cellular processes.
Medicine: Used in gene therapy research to deliver therapeutic DNA into the cell nucleus.
Industry: Employed in the development of peptide-based delivery systems for pharmaceuticals
Mechanism of Action
The mechanism of action of SV40 T-Ag-derived NLS peptide acetate involves its ability to translocate tagged DNA into the cell nucleus. The peptide binds to importin proteins in the cytoplasm, which then transport the peptide-DNA complex through the nuclear pore complex into the nucleus. This process is essential for the delivery of genetic material into the nucleus for gene expression and therapeutic applications .
Comparison with Similar Compounds
TAT peptide: Derived from the HIV-1 TAT protein, also used for nuclear localization.
NLS from nucleoplasmin: Another nuclear localization signal peptide used in research.
Uniqueness: SV40 T-Ag-derived NLS peptide acetate is unique due to its specific sequence derived from the Large T antigen, which provides efficient nuclear translocation. Its high purity and effectiveness in delivering DNA into the nucleus make it a valuable tool in various scientific and medical applications .
Properties
Molecular Formula |
C68H115N19O20S |
---|---|
Molecular Weight |
1550.8 g/mol |
IUPAC Name |
acetic acid;4-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[3-carboxy-1-[2-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H111N19O18S.C2H4O2/c1-37(2)53(63(100)80-46(25-26-51(87)88)59(96)82-48(35-52(89)90)64(101)85-33-13-20-50(85)62(99)81-47(34-38-21-23-39(86)24-22-38)61(98)83-49(36-104)65(102)103)84-60(97)44(17-6-10-30-70)78-58(95)45(19-12-32-74-66(71)72)79-57(94)43(16-5-9-29-69)77-56(93)42(15-4-8-28-68)76-55(92)41(14-3-7-27-67)75-54(91)40-18-11-31-73-40;1-2(3)4/h21-24,37,40-50,53,73,86,104H,3-20,25-36,67-70H2,1-2H3,(H,75,91)(H,76,92)(H,77,93)(H,78,95)(H,79,94)(H,80,100)(H,81,99)(H,82,96)(H,83,98)(H,84,97)(H,87,88)(H,89,90)(H,102,103)(H4,71,72,74);1H3,(H,3,4) |
InChI Key |
MSTWUXQKBTUPNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.